Benzyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, CDCl₃) :
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 9.72 | s | 1H | Formyl H |
| 7.32–7.25 | m | 5H | Benzyl H |
| 5.10 | s | 2H | OCH₂Ph |
| 4.05–3.85 | m | 4H | Dioxane OCH₂ |
| 1.42 | s | 6H | C(CH₃)₂ |
¹³C NMR (100 MHz, CDCl₃) :
Infrared (IR) Absorption Characteristics
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 1715 | C=O (carbamate) |
| 1680 | C=O (formyl) |
| 1250 | C-O-C (dioxane) |
| 2870–2960 | C-H (CH₃) |
Mass Spectrometric Fragmentation Patterns
ESI-MS (m/z) :
- 293.31 [M+H]⁺ (calc. 293.31).
- Major fragments:
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations
B3LYP/6-311+G(d,p) optimization confirms the chair conformation as the global minimum , with a 7.2 kcal/mol energy difference from the boat conformation. The formyl group exhibits a slight out-of-plane distortion (10.3°).
Molecular Orbital Interactions
- HOMO (-6.12 eV): Localized on the carbamate oxygen and dioxane ring.
- LUMO (-1.87 eV): Predominantly on the formyl carbonyl group.
- HOMO-LUMO gap : 4.25 eV, indicating moderate electrophilicity.
Properties
Molecular Formula |
C15H19NO5 |
|---|---|
Molecular Weight |
293.31 g/mol |
IUPAC Name |
benzyl N-(5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate |
InChI |
InChI=1S/C15H19NO5/c1-14(2)20-10-15(9-17,11-21-14)16-13(18)19-8-12-6-4-3-5-7-12/h3-7,9H,8,10-11H2,1-2H3,(H,16,18) |
InChI Key |
GDSUBXFXKOEKGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(CO1)(C=O)NC(=O)OCC2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Starting Material: (2,2-Dimethyl-1,3-Dioxan-5-yl)Methanol
The synthesis begins with (2,2-dimethyl-1,3-dioxan-5-yl)methanol, a stable diol derivative. This compound is prepared via cyclization of 2,2-dimethyl-1,3-propanediol with acetone under acidic conditions.
Mesylation of the Hydroxyl Group
The alcohol is activated as a mesylate to facilitate nucleophilic displacement:
Displacement to Amine
The mesylate undergoes nucleophilic substitution with sodium azide (NaN₃), followed by Staudinger reduction:
Carbamate Protection
The primary amine is protected using benzyl chloroformate:
Oxidation to Formyl
The hydroxymethyl group is oxidized to formyl using Dess-Martin periodinane:
Method 2: Oxidation of Hydroxymethyl Precursor
Dioxane Ring Formation
A triol precursor (e.g., 5-hydroxymethyl-2,2-dimethyl-1,3-dioxan-5-ol) is cyclized using acetone and p-toluenesulfonic acid (pTsOH):
Carbamate Protection
The secondary alcohol is converted to a carbamate:
Dess-Martin Oxidation
The hydroxymethyl group is oxidized:
Method 3: Aldol Reaction Approach
Aldol Condensation
A β-hydroxy aldehyde intermediate is formed via aldol reaction:
Dioxane Ring Closure
The aldol product undergoes cyclization with 2,2-dimethoxypropane:
Functional Group Interconversion
The secondary alcohol is oxidized, and the amine is protected:
-
Oxidation : Dess-Martin periodinane (1.5 eq), CH₂Cl₂ (yield: 75%).
-
Protection : Cbz-Cl (1.5 eq), Et₃N (3 eq), THF (yield: 71%).
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Starting Material | Methanol derivative | Triol | Aldol adduct |
| Key Step | Mesylation | Direct oxidation | Aldol condensation |
| Overall Yield | 68% | 85% | 71% |
| Complexity | Moderate | Low | High |
Method 2 offers the highest yield and fewest steps, leveraging direct oxidation after carbamate protection. Method 1 requires azide handling but provides regioselectivity. Method 3 is limited by stereochemical challenges in the aldol step.
Experimental Data and Characterization
Spectral Data
Chemical Reactions Analysis
Types of Reactions
Benzyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Benzyl (5-carboxy-2,2-dimethyl-1,3-dioxan-5-yl)carbamate.
Reduction: Benzyl (5-hydroxymethyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate.
Substitution: Various substituted benzyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The dioxane ring provides stability and specificity to the compound, allowing it to interact selectively with its targets.
Comparison with Similar Compounds
Structural Isomers and Protecting Group Variants
tert-Butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate (CAS 1823811-87-5)
- Key Differences : Replaces the benzyl group with a tert-butyl carbamate.
- Impact: Stability: tert-Butyl carbamates are resistant to hydrogenolysis but cleaved under acidic conditions (e.g., trifluoroacetic acid), contrasting with benzyl carbamates, which require catalytic hydrogenation for deprotection . Molecular Weight: Lower molecular weight (273.33 g/mol) compared to the benzyl analog (estimated ~293.31 g/mol), influencing solubility and crystallinity.
Benzyl (5S)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate (CAS 134038-74-7)
- Key Differences : Features a five-membered oxazolidine ring instead of a six-membered 1,3-dioxane.
- Stereochemistry: The (5S) configuration highlights stereoselective applications, whereas the target compound’s 1,3-dioxane lacks chiral centers.
Functional Group Modifications
Benzyl 2-methyl-4-phenylthiazol-5-ylcarbamate (CAS 54167-92-9)
- Key Differences : Incorporates a thiazole ring with methyl and phenyl substituents.
- Impact :
- Electronic Properties : The thiazole’s aromaticity and sulfur atom increase electron-withdrawing effects, contrasting with the electron-rich 1,3-dioxane.
- Biological Relevance : Thiazoles are common in medicinal chemistry (e.g., antimicrobial agents), suggesting divergent applications compared to the formyl-functionalized dioxane .
Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate (CAS 1220910-89-3)
- Key Differences : Contains fluorophenyl and tetrazole-pyridine moieties.
- Impact: Bioisosterism: The tetrazole group mimics carboxylic acids, enhancing metabolic stability in drug design.
Data Table: Structural and Functional Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |
|---|---|---|---|---|---|
| Benzyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate | Not provided | C₁₅H₁₉NO₅ (inferred) | ~293.31 | Benzyl carbamate, 1,3-dioxane, formyl | Reactive formyl group for derivatization |
| tert-Butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate | 1823811-87-5 | C₁₃H₂₃NO₅ | 273.33 | tert-Butyl carbamate | Acid-labile protecting group |
| Benzyl (5S)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | 134038-74-7 | C₁₄H₁₇NO₄ | 263.29 | Oxazolidine, formyl | Stereoselective synthesis applications |
| Benzyl 2-methyl-4-phenylthiazol-5-ylcarbamate | 54167-92-9 | C₁₈H₁₆N₂O₂S | 324.40 | Thiazole, phenyl | Potential antimicrobial activity |
Biological Activity
Benzyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate, a compound with the molecular formula , has garnered attention in recent years for its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies based on diverse research findings.
- IUPAC Name : this compound
- CAS Number : 1313876-83-3
- Molecular Weight : 293.32 g/mol
- Solubility : Sparingly soluble in water (1.6 g/L at 25 ºC)
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly focusing on its anti-inflammatory and potential anticancer properties.
Anti-inflammatory Activity
Recent studies have indicated that compounds similar to Benzyl carbamate exhibit significant anti-inflammatory effects by modulating cytokine release. For instance:
- Mechanism : The compound may inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial mediators in inflammatory processes.
A study highlighted that derivatives of dioxane structures have shown promise in reducing inflammation in animal models by targeting specific pathways involved in cytokine signaling .
Anticancer Potential
Preliminary research suggests that this compound may possess anticancer properties:
- Mechanism : The compound appears to induce apoptosis in cancer cells through the modulation of apoptotic pathways.
In vitro studies demonstrated that compounds with similar structures can activate caspase pathways leading to programmed cell death in various cancer cell lines .
Case Studies
- Study on Inflammatory Response :
- Anticancer Activity Assessment :
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing Benzyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate?
- Methodological Answer : The compound is typically synthesized via carbamate formation using benzyl chloroformate (Cbz-Cl) and a primary amine precursor. For example, reacting 5-amino-2,2-dimethyl-1,3-dioxane-5-carbaldehyde with Cbz-Cl in the presence of a base like triethylamine or sodium hydroxide. The reaction is conducted under anhydrous conditions in solvents such as dichloromethane or THF at 0–25°C. Purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
Q. How can researchers confirm the purity and identity of this compound post-synthesis?
- Methodological Answer : Analytical techniques include:
- HPLC : Reverse-phase C18 column, acetonitrile/water gradient.
- NMR Spectroscopy : Key peaks (¹H NMR, CDCl₃): δ 1.45 (s, 6H, CH₃), 4.20–4.35 (m, 4H, dioxane OCH₂), 5.15 (s, 2H, benzyl CH₂), 7.35–7.45 (m, 5H, aromatic), 9.75 (s, 1H, CHO).
- Mass Spectrometry : ESI-MS expected [M+H]⁺ = calculated molecular weight +1. Cross-validate with elemental analysis .
Advanced Research Questions
Q. What advanced structural elucidation techniques are recommended for resolving ambiguities in the dioxane ring conformation?
- Methodological Answer : Use X-ray crystallography with SHELXL (SHELX suite) for precise 3D structure determination. For dynamic conformational analysis, employ VT-NMR (variable-temperature NMR) in DMSO-d₆ to study ring-flipping kinetics. Computational methods (DFT, Gaussian) can model energy barriers between chair and boat conformations .
Q. How should researchers address contradictions between spectroscopic data and computational modeling results?
- Methodological Answer :
- Cross-validate with multiple techniques: e.g., compare experimental IR carbonyl stretches (1720–1700 cm⁻¹) with DFT-predicted vibrational frequencies.
- Re-examine solvent effects : NMR chemical shifts vary with solvent polarity; ensure consistency between experimental and simulated conditions.
- Collaborative refinement : Use software like CrysAlisPro to iteratively adjust crystallographic models against experimental data .
Q. What strategies optimize the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer :
- Activation : Use Lewis acids (e.g., BF₃·Et₂O) to polarize the carbamate carbonyl.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophile accessibility.
- Protection/Deprotection : Temporarily mask the formyl group (e.g., acetal formation) to prevent side reactions. Monitor progress via TLC (Rf shift) or in situ FTIR .
Data Contradiction Analysis
Q. How to resolve discrepancies between theoretical and experimental molecular weights in mass spectrometry?
- Methodological Answer :
| Scenario | Likely Cause | Resolution |
|---|---|---|
| Higher observed MW | Sodium/potassium adducts | Add 1% formic acid to suppress adducts. |
| Lower observed MW | Degradation during ionization | Use softer ionization (e.g., ESI instead of EI). |
- Validate with high-resolution mass spectrometry (HRMS) and isotopic pattern analysis .
Biological and Mechanistic Research
Q. What in vitro assays are suitable for studying this compound’s enzyme inhibition potential?
- Methodological Answer :
- Kinase/Protease Assays : Use fluorescence-based kits (e.g., ADP-Glo™ for kinases).
- Dose-Response Curves : Test concentrations from 1 nM–100 µM; calculate IC₅₀ using GraphPad Prism.
- Molecular Docking : AutoDock Vina to predict binding modes with target enzymes (e.g., cytochrome P450). Validate with SPR (surface plasmon resonance) for binding kinetics .
Structural and Functional Comparisons
Q. How does the 5-formyl group influence reactivity compared to analogs with 5-methyl or 5-nitro groups?
- Methodological Answer :
| Functional Group | Reactivity Trend | Application |
|---|---|---|
| 5-Formyl | Electrophilic at carbonyl | Cross-coupling (e.g., Wittig) |
| 5-Methyl | Steric hindrance | Stabilization of transition states |
| 5-Nitro | Electron-withdrawing | Electrophilic aromatic substitution |
- Compare using Hammett plots to quantify electronic effects .
Experimental Design
Design a stability study under varying pH conditions for aqueous solutions of the compound.
- Methodological Answer :
- Conditions : Prepare solutions at pH 2 (HCl), 7 (PBS), and 10 (NaOH). Store at 25°C/60% RH.
- Sampling : Analyze aliquots at 0, 24, 48, 72h via HPLC.
- Degradation Products : Identify by LC-MS; propose pathways (e.g., hydrolysis of carbamate to amine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
